molecular formula C18H19N5O B2957188 5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 931358-57-5

5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2957188
CAS No.: 931358-57-5
M. Wt: 321.384
InChI Key: FZYVRDMGQSPKPN-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research on 1,2,3-triazole derivatives, including compounds similar to 5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, has revealed innovative synthesis routes and detailed structural characterizations. For example, the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial activities have been explored, demonstrating the chemical versatility and potential biological relevance of triazole derivatives (Bektaş et al., 2007). Similarly, studies on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, indicating the broad spectrum of biomedical applications for triazole-containing compounds (Hebishy et al., 2020).

Applications in Medicinal Chemistry

In medicinal chemistry, the structural motifs present in this compound serve as key components in the design of new therapeutic agents. Studies have focused on the development of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents, highlighting the importance of triazole derivatives in the development of novel oncology treatments (Butler et al., 2013). Moreover, research on the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents further underscores the relevance of triazole compounds in addressing infectious diseases (Jadhav et al., 2017).

Potential for Peptidomimetic and Biologically Active Compound Development

Triazole derivatives, including this compound, have been identified as suitable molecules for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. Research has shown the feasibility of overcoming challenges such as the Dimroth rearrangement through the development of protocols based on ruthenium-catalyzed cycloaddition, enabling the synthesis of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Properties

IUPAC Name

5-amino-N-benzyl-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-7-9-15(10-8-13)12-23-17(19)16(21-22-23)18(24)20-11-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYVRDMGQSPKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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